molecular formula C17H20Cl2N4O2 B4435969 N-(3,4-dichlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide

N-(3,4-dichlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide

Cat. No.: B4435969
M. Wt: 383.3 g/mol
InChI Key: GURLTKHUOOYGQR-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a piperidinyl group, and an imidazolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide typically involves multiple steps. The process begins with the preparation of the dichlorophenyl intermediate, followed by the introduction of the piperidinyl and imidazolyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-dichlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide
  • 4-chloro-3,5-dimethylphenyl N-(4-(ethoxycarbonyl)phenyl)carbamate
  • 4-chloro-2,6-dimethylphenyl N-(4-(ethoxycarbonyl)phenyl)carbamate

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Conclusion

This compound is a compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject for further study and exploration.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-5-oxo-1,4-dihydroimidazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4O2/c1-10-4-6-23(7-5-10)17-21-14(16(25)22-17)9-15(24)20-11-2-3-12(18)13(19)8-11/h2-3,8,10,14H,4-7,9H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURLTKHUOOYGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dichlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dichlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dichlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dichlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dichlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide

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